Galidesivir is an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.
Galidesivir
CAS No.: 249503-25-1
Cat. No.: VC0515620
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 249503-25-1 |
---|---|
Molecular Formula | C11H15N5O3 |
Molecular Weight | 265.27 g/mol |
IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 |
Standard InChI Key | AMFDITJFBUXZQN-KUBHLMPHSA-N |
Isomeric SMILES | C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O |
SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O |
Canonical SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O |
Mechanism of Action
Molecular Targeting of Viral RNA Polymerase
Galidesivir exerts its antiviral effects by mimicking adenosine triphosphate (ATP), the natural nucleotide substrate for RdRp. Upon intracellular phosphorylation to its active triphosphate form (BCX4430-TP), it competitively inhibits ATP incorporation into nascent viral RNA strands . Structural studies reveal that BCX4430-TP binds to the RdRp active site, inducing conformational changes that disrupt electrostatic interactions essential for catalytic activity . This results in premature chain termination during RNA synthesis, effectively halting viral replication .
Resistance and Viral Fitness Costs
Pharmacokinetic Profile
Absorption and Distribution
Phase I clinical trials evaluated galidesivir administered via intramuscular (IM) and intravenous (IV) routes . IM formulations exhibited rapid absorption, with peak plasma concentrations () achieved within 1–2 hours () . The volume of distribution () ranged from 1.2 to 2.5 L/kg, indicating extensive tissue penetration, including potential accumulation in viral reservoirs such as the liver and spleen .
Parameter | IM (10 mg/kg) | IV (20 mg/kg) |
---|---|---|
(μg/mL) | 12.3 ± 1.8 | 45.6 ± 6.2 |
(h) | 1.5 ± 0.3 | — |
(h) | 9.7 ± 2.1 | 8.9 ± 1.7 |
AUC (h·μg/mL) | 98.4 ± 15.2 | 210.5 ± 30.4 |
Table 1. Pharmacokinetic parameters of galidesivir in healthy subjects .
Metabolism and Excretion
Galidesivir undergoes minimal hepatic metabolism, with >90% excreted unchanged in urine . Renal clearance () values of 0.8–1.2 L/h/kg correlate with glomerular filtration rates, suggesting dose adjustments may be necessary in patients with renal impairment .
Preclinical Efficacy
In Vitro Activity
Galidesivir demonstrates potent inhibition across multiple virus families, with EC values in the low micromolar range (Table 2) . Notably, it exhibits enhanced activity against filoviruses and flaviviruses compared to bunyaviruses and arenaviruses .
Virus Family | Representative Pathogen | EC (μM) | Selectivity Index |
---|---|---|---|
Filoviridae | Marburg virus (MARV) | 4.4–6.7 | >45 |
Flaviviridae | Yellow fever virus (YFV) | 5.2 | >38 |
Phenuiviridae | Rift Valley fever virus (RVFV) | 8.9 | >22 |
Coronaviridae | SARS-CoV-2 | 2.1 | >47 |
Table 2. Antiviral activity of galidesivir in cell culture .
In Vivo Animal Models
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Marburg Virus (MARV): In non-human primates (NHPs), twice-daily IM administration of 50 mg/kg initiated 48 hours post-infection resulted in 100% survival, with complete suppression of viremia by day 10 .
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Yellow Fever Virus (YFV): Hamsters treated with 200 mg/kg/day exhibited 80% survival when therapy began 72 hours post-infection, accompanied by a 3-log reduction in hepatic viral load .
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SARS-CoV-2: Although clinical data remain limited, in vitro studies using Vero E6 cells showed 90% inhibition at 2 μM, prompting ongoing evaluation in COVID-19 trials .
Clinical Development
Antiviral Efficacy in Early-Stage Trials
Challenges and Future Directions
Pharmacokinetic Optimization
Despite favorable IM/IV profiles, oral bioavailability remains <10%, necessitating prolonged parenteral administration . Prodrug strategies to enhance intestinal absorption are under investigation.
Combination Therapies
Synergy studies with remdesivir and monoclonal antibodies aim to reduce therapeutic doses and minimize resistance risks . For example, galidesivir + remdesivir combinations exhibit additive effects against Ebola in NHPs ( vs. monotherapy) .
Global Accessibility
Manufacturing scalability and cost-effectiveness analyses are critical for equitable distribution, particularly in low-resource settings endemic to target viruses.
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